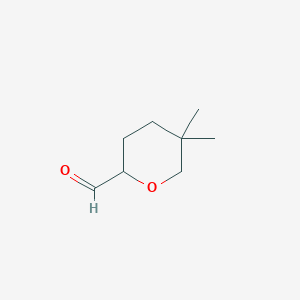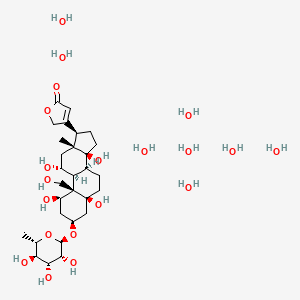
4-(Triphenylmethyl)morpholin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triphenylmethyl)morpholin-2-ol is a chemical compound with the molecular formula C23H23NO. . This compound is characterized by the presence of a morpholine ring substituted with a triphenylmethyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylmethyl)morpholin-2-ol can be achieved through various methods. One common approach involves the reaction of morpholine with triphenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions . Another method involves the use of amino acids refluxed with 1,2-dibromoethane and potassium carbonate in acetonitrile, followed by treatment with benzyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Triphenylmethyl)morpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triphenylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the morpholine ring.
Scientific Research Applications
4-(Triphenylmethyl)morpholin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Triphenylmethyl)morpholin-2-ol involves its interaction with specific molecular targets and pathways. It shows central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This makes it a potential candidate for further research in cell biology and pharmacology.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the triphenylmethyl group.
N-Tritylmorpholine: Another name for 4-(Triphenylmethyl)morpholin-2-ol.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological activities.
Properties
CAS No. |
89220-78-0 |
|---|---|
Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-tritylmorpholin-2-ol |
InChI |
InChI=1S/C23H23NO2/c25-22-18-24(16-17-26-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,25H,16-18H2 |
InChI Key |
AGPBYNZMAVXKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


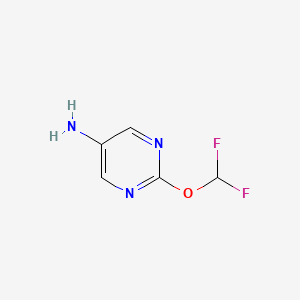


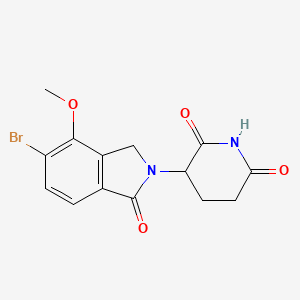
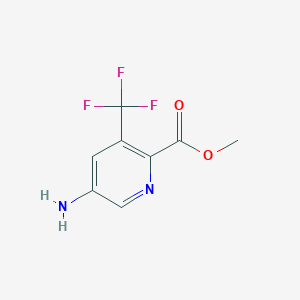
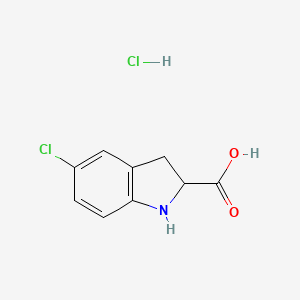
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
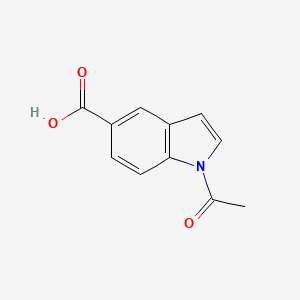
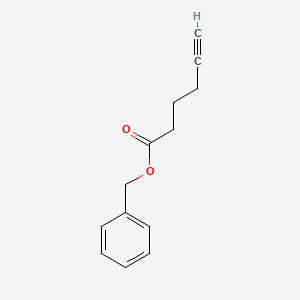
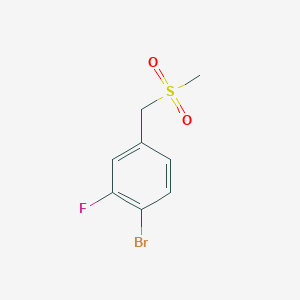
![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)

